(2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol
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Overview
Description
(2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol is a natural product found in Helianthus annuus with data available.
Scientific Research Applications
Antiangiogenic Properties : KR-31831, a molecule structurally similar to the compound , has been studied for its antiangiogenic properties. Metabolism of this compound in rats was investigated, revealing three distinct metabolites, indicating potential therapeutic applications in angiogenesis-related diseases (Kim et al., 2005).
Dielectric Properties in Polymers : Polymers functionalized with derivatives of this compound have been synthesized and studied for their dielectric properties. These studies have important implications for materials science, particularly in the development of new materials with specific electronic properties (Bezgin et al., 2015).
Antimicrobial Activities : Novel derivatives of a structurally related compound have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to excellent activity against bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Mannam et al., 2020).
Antioxidant Properties : Investigation into 4-hydroxycoumarin derivatives, closely related to the compound , has shown that they possess significant antioxidant properties. This research could lead to the development of new antioxidants for pharmaceutical or food industry applications (Stanchev et al., 2009).
Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds related to (2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol. Understanding the crystal structure is crucial for the development of materials and pharmaceuticals (Manolov et al., 2008).
Pro-inflammatory Cyclooxygenase and Lipoxygenase Inhibitory Properties : A derivative from the red seaweed Gracilaria opuntia has been studied for its pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties. This suggests potential applications in anti-inflammatory drugs (Makkar & Chakraborty, 2018).
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(2R,4R)-4-ethenyl-2-(2-hydroxypropan-2-yl)-7-methyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C15H20O3/c1-5-10-7-14(15(3,4)17)18-13-6-9(2)12(16)8-11(10)13/h5-6,8,10,14,16-17H,1,7H2,2-4H3/t10-,14+/m0/s1 |
InChI Key |
USPLMZMYYNDHOT-IINYFYTJSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@H](C[C@@H](O2)C(C)(C)O)C=C |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(CC(O2)C(C)(C)O)C=C |
Synonyms |
heliannuol E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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